

Application Notes and Protocols for Eglinton Coupling using Copper(II) Acetate

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Compound of Interest

Compound Name: Cupric acetate

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Introduction

The Eglinton coupling is a powerful and versatile reaction in organic synthesis for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This reaction is typically mediated by a stoichiometric amount of a copper(II) salt, most commonly copper(II) acetate, in the presence of a base, such as pyridine.[3][4] The Eglinton coupling has found broad utility in the synthesis of a wide array of compounds, including macrocycles, polymers, and novel carbon-rich materials.[5] This protocol offers an advantage over the related Glaser coupling by avoiding the use of a separate oxidizing agent like oxygen.[3]

This document provides detailed application notes and experimental protocols for performing the Eglinton coupling reaction using copper(II) acetate. It includes protocols for the coupling of various terminal alkynes and for intramolecular cyclization to synthesize macrocycles.

Reaction Mechanism and Principles

The Eglinton coupling proceeds through the formation of a copper(I) acetylide intermediate. The reaction is initiated by the deprotonation of the terminal alkyne by the base (pyridine) to form an acetylide anion. This anion then reacts with copper(II) acetate to form a copper(II) acetylide complex. Subsequent reductive elimination from a dimeric copper(II) species or a related pathway leads to the formation of the carbon-carbon bond of the diyne and copper(I).

The copper(I) is then re-oxidized to copper(II) by the excess copper(II) acetate present in the reaction mixture, allowing the catalytic cycle to continue until the limiting reagent is consumed.

Data Presentation

Table 1: Eglinton Coupling of Various Terminal Alkynes

Entry	Terminal Alkyne Substrate	Product	Reaction Conditions	Yield (%)
1	Phenylacetylene	1,4-Diphenylbuta-1,3-diyne	Cu(OAc) ₂ , Pyridine, 70°C, 4h	85
2	4-Methoxyphenylacetylene	1,4-Bis(4-methoxyphenyl)buta-1,3-diyne	Cu(OAc) ₂ , Pyridine, 60°C, 6h	92
3	4-Nitrophenylacetylene	1,4-Bis(4-nitrophenyl)buta-1,3-diyne	Cu(OAc) ₂ , Pyridine, 80°C, 3h	78
4	1-Ethynylcyclohexene	1,4-Bis(cyclohex-1-en-1-yl)buta-1,3-diyne	Cu(OAc) ₂ , Pyridine, 50°C, 12h	75
5	Propargyl alcohol	Hexa-2,4-diyne-1,6-diol	Cu(OAc) ₂ , Pyridine, rt, 24h	65
6	3,3-Dimethyl-1-butyne	2,2,7,7-Tetramethylocta-3,5-diyne	Cu(OAc) ₂ , Pyridine, 60°C, 8h	70

Table 2: Intramolecular Eglinton Coupling for Macrocyclization

Entry	Diyne Substrate	Macrocyclic Product	Reaction Conditions	Yield (%)
1	1,11-Dodecadiyne	Cyclododeca-1,7-diyne	Cu(OAc) ₂ , Pyridine, High Dilution, 90°C, 12h	60
2	1,13-Tetradecadiyne	Cyclotetradeca-1,8-diyne	Cu(OAc) ₂ , Pyridine, High Dilution, 90°C, 12h	65
3	1,8-Bis(prop-2-yn-1-yloxy)anthracene-9,10-dione	Anthracenophane	Cu(OAc) ₂ , Pyridine, High Dilution, 80°C, 24h	45

Experimental Protocols

Protocol 1: General Procedure for the Eglinton Homocoupling of Terminal Alkynes

This protocol describes a general method for the synthesis of symmetrical diynes from terminal alkynes.

Materials:

- Terminal alkyne (1.0 mmol)
- Copper(II) acetate (Cu(OAc)₂, 1.5 mmol)
- Pyridine (10 mL)
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the terminal alkyne (1.0 mmol) and copper(II) acetate (1.5 mmol).
- Solvent Addition: Add pyridine (10 mL) to the flask.
- Reaction: Stir the mixture at the desired temperature (typically between 50-80 °C) for the required time (typically 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL) and 1 M HCl (20 mL).
 - Shake the funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

- Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure symmetrical diyne.
- Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 2: Intramolecular Eglinton Coupling for Macrocyclization under High Dilution

This protocol is designed for the synthesis of cyclic diynes from α,ω -diynes, where high dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

Materials:

- α,ω -Diyne (1.0 mmol)
- Copper(II) acetate (2.0 mmol)
- Pyridine (100 mL for reaction + 10 mL for syringe pump)
- Syringe pump
- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control

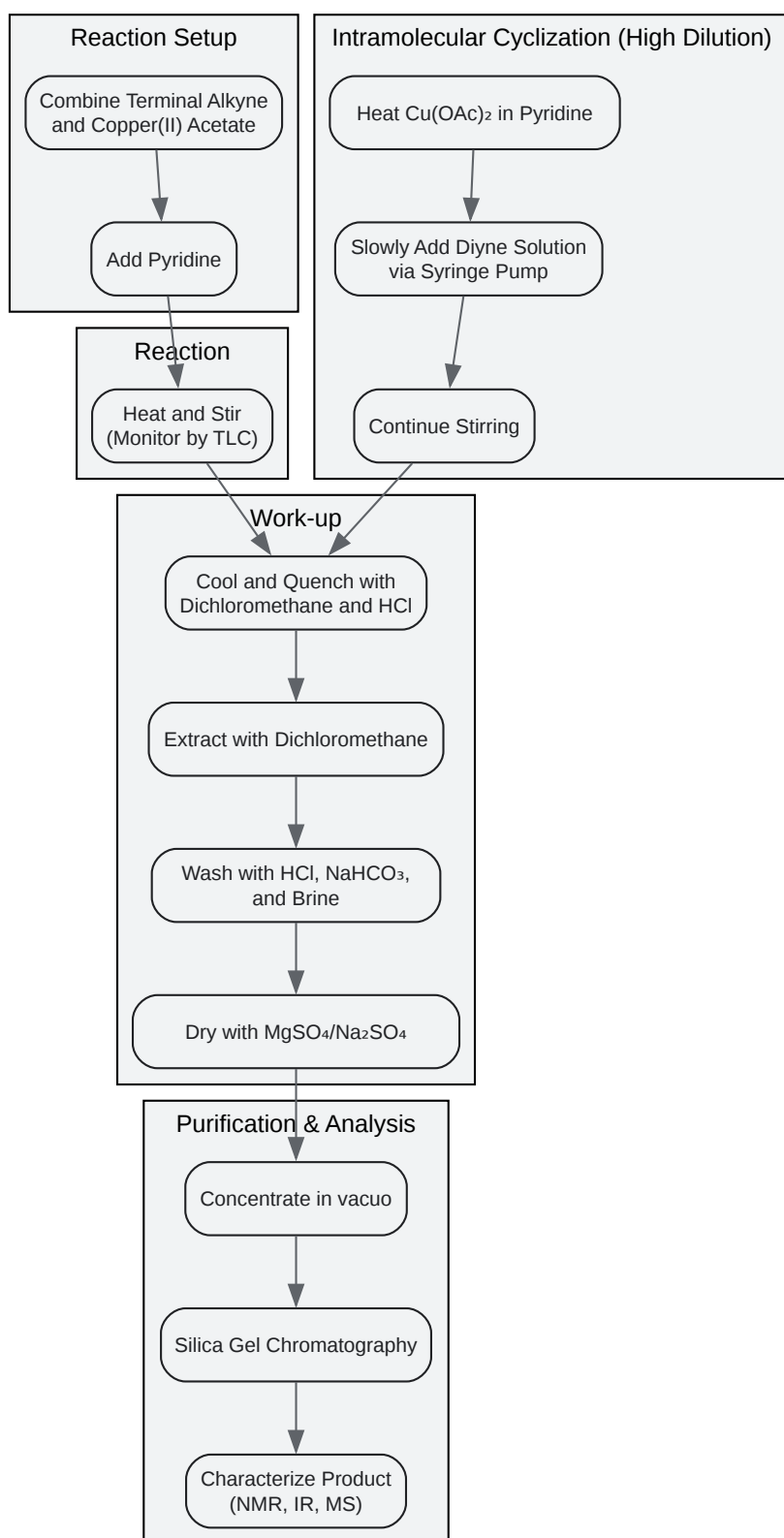
- Condenser
- Additional glassware and reagents as listed in Protocol 1.

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add copper(II) acetate (2.0 mmol) and pyridine (100 mL). Heat the mixture to the desired temperature (typically 80-100 °C).
- **Substrate Addition:** Dissolve the α,ω -diyne (1.0 mmol) in pyridine (10 mL). Using a syringe pump, add the solution of the diyne to the hot copper(II) acetate solution over a prolonged period (e.g., 8-12 hours). This slow addition maintains a low concentration of the diyne, favoring intramolecular cyclization.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete reaction.
- **Work-up and Purification:** Follow the work-up and purification steps as described in Protocol 1 to isolate the macrocyclic diyne.

Mandatory Visualization

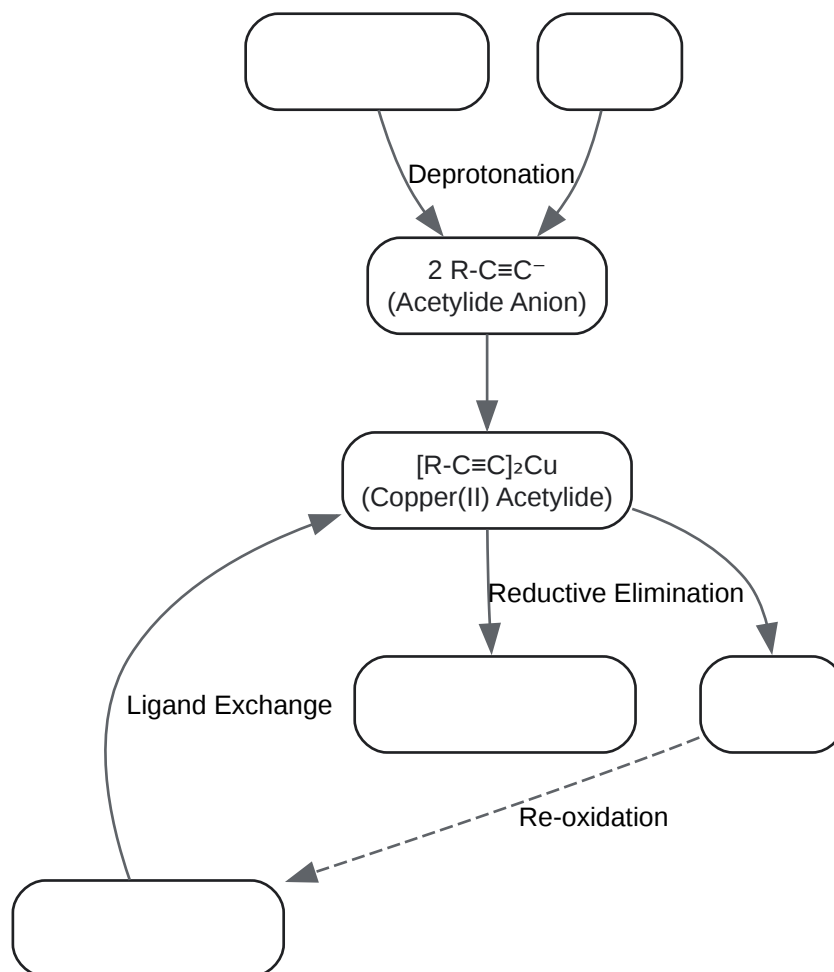
Eglinton Coupling Experimental Workflow



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Caption: Experimental workflow for the Eglinton coupling reaction.

Signaling Pathway of the Eglinton Coupling



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